![molecular formula C17H26N2O5S B2767997 4-(N,N-dimethylsulfamoyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide CAS No. 2319783-83-8](/img/structure/B2767997.png)
4-(N,N-dimethylsulfamoyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-dimethylsulfamoyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide, commonly known as DMSB, is a chemical compound that has gained significant attention in the scientific research community. DMSB is a potent inhibitor of the protein-protein interaction between the transcription factor CREB-binding protein (CBP) and the nuclear hormone receptor peroxisome proliferator-activated receptor gamma (PPARγ). This interaction is essential for the regulation of glucose and lipid metabolism, making DMSB a promising target for the treatment of metabolic disorders such as type 2 diabetes and obesity. In
Wissenschaftliche Forschungsanwendungen
1. Potential in Receptor Antagonism:
- N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, which are structurally related to the compound , have been identified as potent and selective small molecule ETA receptor antagonists. These molecules have been subjected to structural modification to increase potency, indicating the potential application of 4-(N,N-dimethylsulfamoyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide in similar receptor antagonism activities (Wu et al., 1997).
2. Antimicrobial Activity:
- Compounds structurally similar to 4-(N,N-dimethylsulfamoyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide have shown significant antimicrobial activity. Specifically, novel derivatives carrying the biologically active sulfonamide moiety displayed potent activity against a range of Gram-positive, Gram-negative bacteria, and fungi, suggesting potential applications in antimicrobial research (Ghorab et al., 2017).
3. Antitubercular Activity:
- A series of novel benzamide derivatives, including ones with structural similarities to the compound of interest, were synthesized and evaluated for their anti-tubercular activity. These compounds demonstrated promising activity against Mycobacterium tuberculosis, indicating a potential application in the development of new antitubercular agents (Nimbalkar et al., 2018).
4. Potential in Neurodegenerative Diseases Therapy:
- Molecules designed to sequester, redistribute, and/or remove metal ions, similar in structure to 4-(N,N-dimethylsulfamoyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide, have been identified as attractive therapeutic agents in neurodegenerative diseases. These compounds, with their metal chelating, antioxidant, antibacterial, and analgesic properties, may be applicable in Alzheimer's therapy (Scott et al., 2011).
5. Applications in HIV Research:
- In the study of HIV, allosteric noncompetitive HIV entry inhibitors have been developed. Compounds with structural similarities to 4-(N,N-dimethylsulfamoyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide have shown potential in this field, indicating a possible application in the development of HIV treatments (Watson et al., 2005).
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-19(2)25(22,23)15-7-5-14(6-8-15)16(21)18-13-17(24-12-11-20)9-3-4-10-17/h5-8,20H,3-4,9-13H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNANTJIHKLLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.